REACTION_CXSMILES
|
[F:1][C:2]([F:21])=[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6](NC(OC(C)(C)C)=O)[CH2:5][CH2:4]1.Cl>ClCCl.O1CCOCC1>[F:21][C:2]([F:1])=[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH2:5][CH2:4]1
|
Name
|
tert-butyl 4-difluoromethylene-3,4-dihydro-2H-quinoline-1-carbamate
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
FC(=C1CCN(C2=CC=CC=C12)NC(=O)OC(C)(C)C)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CONCENTRATION
|
Details
|
the reaction medium is concentrated under vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(=C1CCNC2=CC=CC=C12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |